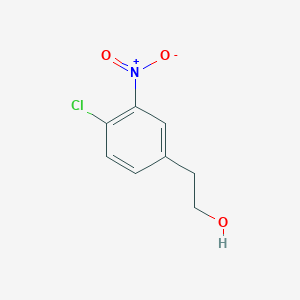

2-(4-Chloro-3-nitrophenyl)ethanol

Description

Significance of the 4-Chloro-3-nitrophenyl Moiety as a Synthetic Building Block

The 4-chloro-3-nitrophenyl group is an important structural motif in organic synthesis, often incorporated into molecules designed for medicinal and materials science applications. The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This characteristic allows for the selective replacement of the chloro group by various nucleophiles.

Furthermore, the nitro group itself can be readily reduced to an amino group, which can then participate in a wide array of chemical reactions, such as diazotization, acylation, and the formation of heterocyclic rings. This versatility makes the 4-chloro-3-nitrophenyl moiety a key component in the synthesis of diverse compounds. For instance, it is a precursor in the synthesis of various heterocyclic compounds and has been utilized in the preparation of quinoline (B57606) derivatives, which are known to exhibit a range of biological activities. The strategic placement of the chloro and nitro groups can influence the electronic properties and steric bulk of the final molecule, which is a critical consideration in drug design and materials science.

The reactivity of this moiety is exemplified in the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones, where 4-chloro-3-nitrocoumarin (B1585357) serves as a key precursor. rsc.org In this synthesis, the nitro group directs a reductive coupling reaction, highlighting its crucial role in orchestrating the desired chemical transformation. rsc.org

Role of Substituted Phenylethanols in Contemporary Chemical Research

Substituted phenylethanols, a class of compounds to which 2-(4-Chloro-3-nitrophenyl)ethanol belongs, are of significant interest in modern chemical research due to their wide-ranging applications. These compounds are structurally related to naturally occurring and synthetic molecules with important biological activities. wikipedia.org For example, phenylethanolamine and its derivatives are known to have strong cardiovascular activity. wikipedia.org

In medicinal chemistry, substituted phenylethanols are frequently used as intermediates in the synthesis of pharmaceuticals. chemimpex.com For example, 2-(4-nitrophenyl)ethanol is a key building block in the development of anti-inflammatory and analgesic drugs. chemimpex.com The hydroxyl group of the ethanol (B145695) side chain can be a site for further modification, such as esterification or etherification, allowing for the fine-tuning of the molecule's properties. The aromatic ring can be functionalized with various substituents to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

The synthesis of aprepitant, a drug used to prevent chemotherapy-induced nausea and vomiting, involves a trifluoromethylated 1-phenylethanol (B42297) derivative, underscoring the importance of this structural class in drug discovery. wikipedia.org Furthermore, research has shown that the reaction of substituted 1-phenylethyl alcohols with reagents like p-toluenesulfonyl chloride can lead to a variety of products, demonstrating the rich and diverse chemistry of this class of compounds. researchgate.net The ability to synthesize a wide array of substituted phenylethanols and to understand their subsequent chemical transformations is a key area of focus in contemporary organic synthesis.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| SMILES | C1=CC(=C(C=C1CC(O)C)N+[O-])Cl |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-(4-chloro-3-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8ClNO3/c9-7-2-1-6(3-4-11)5-8(7)10(12)13/h1-2,5,11H,3-4H2 |

InChI Key |

FQAZFRXURFHAKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCO)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Chloro 3 Nitrophenyl Ethanol and Precursors

Conventional Synthetic Routes to 2-(4-Chloro-3-nitrophenyl)ethanol

The direct synthesis of this compound can be approached through several conventional organic transformations, primarily involving the functional group manipulation of precursors that already contain the complete carbon skeleton.

Reduction of Corresponding Nitroaromatic Ketones

A primary strategy for synthesizing alcohols is the reduction of corresponding carbonyl compounds. In this case, a precursor such as 4-chloro-2-(chloroacetyl)-1-nitrobenzene or a related phenyl ketone could be reduced to form this compound. The nitro group, being sensitive to many reducing agents, requires careful selection of reaction conditions to achieve chemoselectivity.

Reagents like sodium borohydride (B1222165) (NaBH₄) are often mild enough to selectively reduce a ketone in the presence of a nitro group. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. This method is advantageous due to its operational simplicity and the ready availability of the reducing agent.

Nucleophilic Displacement Strategies on Related Substrates

Nucleophilic substitution offers another direct route. This pathway would typically involve a substrate like 1-(2-haloethyl)-4-chloro-3-nitrobenzene (where halo is Cl, Br, or I). The ethanol is then formed by a nucleophilic substitution reaction (Sɴ2) using a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The efficiency of this reaction depends on the nature of the leaving group (I > Br > Cl) and the reaction conditions employed to minimize side reactions, such as elimination.

Synthesis of Key Intermediates Bearing the 4-Chloro-3-nitrophenyl Scaffold

The construction of the target molecule often relies on the initial synthesis of key intermediates that possess the core 4-chloro-3-nitrophenyl structure. These intermediates are then elaborated to introduce the ethanol side chain.

Derivatization from 4-Chloro-3-nitroaniline

4-Chloro-3-nitroaniline serves as a versatile starting material. While direct conversion to the desired ethanol is complex, it can be transformed into other useful intermediates. For instance, the aniline (B41778) can undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be used in various coupling reactions. For example, a Meerwein arylation reaction with an appropriate alkene could be used to form the carbon-carbon bond necessary for the side chain, which would then require further functional group manipulations to yield the final alcohol. The reduction of nitroanilines to their corresponding anilines is a common transformation. nih.govchemicalbook.com

Preparation of 4-Chloro-3-nitrobenzaldehyde (B100839) Derivatives

4-Chloro-3-nitrobenzaldehyde is a pivotal intermediate for the synthesis of this compound. echemi.comsynquestlabs.comsigmaaldrich.combldpharm.com

Synthesis of 4-Chloro-3-nitrobenzaldehyde This key aldehyde is commonly prepared via the nitration of p-chlorobenzaldehyde. The reaction involves treating p-chlorobenzaldehyde with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (below 10°C). echemi.com This electrophilic aromatic substitution proceeds with high yield, placing the nitro group ortho to the aldehyde and meta to the chlorine atom.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| p-Chlorobenzaldehyde | Fuming HNO₃, H₂SO₄ | <10°C, 2h | 4-Chloro-3-nitrobenzaldehyde | 89% | echemi.com |

Conversion to this compound Once obtained, the aldehyde can be converted to the target ethanol through a two-step process:

Chain Extension: A Wittig reaction provides a classic method for converting an aldehyde to an alkene by adding a one-carbon unit. masterorganicchemistry.comlibretexts.org Reacting 4-chloro-3-nitrobenzaldehyde with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a Wittig reagent, would yield 1-chloro-2-nitro-4-vinylbenzene. libretexts.org This reaction is highly reliable for creating a carbon-carbon double bond. libretexts.org

Hydration: The resulting alkene can be converted to the desired primary alcohol via anti-Markovnikov hydration. The most common method for this transformation is hydroboration-oxidation. The alkene is treated with a borane (B79455) source (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This sequence regioselectively yields the primary alcohol, this compound.

An alternative to the Wittig reaction is the Henry reaction (nitroaldol reaction), where 4-chloro-3-nitrobenzaldehyde reacts with nitromethane (B149229) to form a β-nitro alcohol. Subsequent reduction of the nitro group on the side chain and elimination can lead to a nitrovinyl intermediate, 1-chloro-4-(2-nitrovinyl)-3-nitrobenzene, which can then be selectively reduced to the target compound. smolecule.com

Utility of Substituted Phenyl Oxiranes in Synthetic Pathways

The use of an epoxide, specifically 2-(4-chloro-3-nitrophenyl)oxirane, presents another sophisticated route.

Epoxide Formation: The oxirane can be synthesized from the alkene intermediate (1-chloro-2-nitro-4-vinylbenzene) generated via the Wittig reaction described previously. Treatment of the alkene with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) (DCM) would form the desired epoxide.

Ring-Opening: The epoxide ring can be opened to yield the alcohol. A direct reduction of the epoxide using a hydride reagent like lithium aluminum hydride (LiAlH₄) would cleave the ring to form the more substituted alcohol, 1-(4-chloro-3-nitrophenyl)ethanol. To obtain the target 2-phenylethanol (B73330) structure, a different strategy is needed. A related study demonstrated that ring cleavage of a nitrophenyl-substituted oxirane with an amine can produce aminoalcohols. researchgate.net Applying a similar principle, a Grignard reagent formed from 1-bromo-4-chloro-3-nitrobenzene could be reacted with ethylene (B1197577) oxide. The nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup, is a classic and effective method for producing 2-phenylethanol derivatives. google.comyoutube.com

Stereoselective and Enantioselective Synthesis Approaches

The creation of a specific stereoisomer of this compound is crucial for its potential applications, as different enantiomers can exhibit varied biological activities. To this end, both biocatalytic and asymmetric catalytic methods have been explored.

Biocatalytic Reductions for Chiral this compound Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure alcohols due to the high stereoselectivity of enzymes. The asymmetric reduction of the precursor ketone, 4-chloro-3-nitroacetophenone, is a key step in producing chiral this compound. Various microorganisms and their isolated enzymes, particularly carbonyl reductases and alcohol dehydrogenases, have demonstrated significant potential in this area.

Yeast strains, such as those from the Candida and Pichia genera, have been successfully employed for the enantioselective reduction of substituted acetophenones. nih.gov For instance, studies on the reduction of various acetophenone (B1666503) derivatives have shown that these biocatalysts can produce chiral alcohols with high enantiomeric excess (e.e.).

| Substrate | Microorganism/Enzyme | Product | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| o-chloroacetophenone | Candida pseudotropicalis 104 | (S)-1-(2-chlorophenyl)ethanol | >99 | >99 |

| p-chloroacetophenone | Candida parapsilosis SCR3 | (S)-1-(4-chlorophenyl)ethanol | - | >99 |

| m-chloro-2-hydroxyacetophenone | Candida parapsilosis SCR1 | (S)-1-(3-chloro-2-hydroxyphenyl)ethanol | - | >99 |

| 4'-nitroacetophenone (B150658) | - | (R)-1-(4-nitrophenyl)ethanol | - | 85 |

Data derived from studies on the biocatalytic reduction of various substituted acetophenones. The specific yield for some reactions catalyzed by purified enzymes was not reported in the source material. nih.govliv.ac.uk

Notably, carbonyl reductases (SCRs) from Candida parapsilosis CCTCC M203011 have shown high catalytic activity and anti-Prelog stereospecificity, producing (S)-alcohols from corresponding ketones. nih.govnih.gov The substrate specificity of these enzymes is influenced by the substitution pattern on the aromatic ring. While ortho-substituents can sometimes hinder the reaction due to steric effects, meta- and para-substitutions are generally well-tolerated. nih.gov For the synthesis of this compound, the reduction of 4-chloro-3-nitroacetophenone would be the target reaction. Based on the data from related substrates, it is anticipated that a suitable biocatalyst could achieve this transformation with high enantioselectivity.

Asymmetric Catalysis in the Formation of this compound

Asymmetric transfer hydrogenation represents a powerful chemical method for the enantioselective reduction of ketones. This technique typically involves the use of a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture. sigmaaldrich.com Ruthenium-based catalysts, particularly those complexed with chiral diamine ligands like Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have proven to be highly effective for the asymmetric transfer hydrogenation of a wide range of aromatic ketones. liv.ac.uksigmaaldrich.com

The reduction of nitro-substituted acetophenones has been successfully achieved using these catalytic systems. For example, the asymmetric transfer hydrogenation of 4'-nitroacetophenone using a Ru–(R,R)-Ts-dpen catalyst in a formic acid/triethylamine system in water yielded the corresponding (R)-alcohol with an 85% e.e. liv.ac.uk This demonstrates the potential of applying similar catalytic systems to 4-chloro-3-nitroacetophenone to produce chiral this compound.

| Substrate | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|

| Acetophenone | 100 | 97 |

| 4'-fluoroacetophenone | 100 | 92 |

| 4'-nitroacetophenone | >99 | 85 |

| 4'-methoxyacetophenone | >99 | 97 |

Data sourced from studies on pH-controlled asymmetric transfer hydrogenation. liv.ac.uk

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

To maximize the yield and enantioselectivity of the synthesis of this compound, careful optimization of reaction conditions is essential for both biocatalytic and asymmetric chemical methods.

In biocatalytic reductions, several factors significantly influence the outcome. The choice of microorganism or enzyme is paramount. Furthermore, the reaction medium, including pH, temperature, and the presence of co-solvents, plays a crucial role. For whole-cell biocatalysis, the type and concentration of a co-substrate for cofactor regeneration (e.g., glucose or isopropanol) are critical parameters to optimize. For instance, in the reduction of o-chloroacetophenone by Candida pseudotropicalis 104, the reaction could tolerate a high substrate concentration of up to 233.8 mmol/L without the addition of a cosolvent. researchgate.net

For asymmetric transfer hydrogenation, the choice of catalyst, chiral ligand, and hydrogen donor is fundamental. The solvent system also has a profound impact. While organic solvents are commonly used, performing the reaction in water can offer environmental and economic advantages. The pH of the aqueous medium has been shown to be a critical parameter in the Ru-catalyzed transfer hydrogenation of ketones. By controlling the pH of the formic acid/triethylamine mixture in water, both the reaction rate and the catalyst productivity can be significantly enhanced with minimal loss of enantioselectivity. liv.ac.uk The optimization of catalyst loading is another key aspect to ensure an efficient and cost-effective process.

Chemical Reactivity and Transformation Pathways of 2 4 Chloro 3 Nitrophenyl Ethanol

Reactivity of the Aryl Chloride Substituent

The chlorine atom attached to the aromatic ring is a key site for reactivity, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Processes

The structure of 2-(4-Chloro-3-nitrophenyl)ethanol is highly conducive to nucleophilic aromatic substitution (SNAr). This reaction mechanism is distinct from Sₙ1 and Sₙ2 pathways and requires specific features on the aromatic ring. masterorganicchemistry.comlibretexts.org Two conditions must be met for SNAr to occur efficiently: a good leaving group (in this case, the chloride ion) must be present, and the aromatic ring must be electron-deficient. libretexts.org

The electron density of the ring is significantly reduced by the powerful electron-withdrawing effects of the nitro group (-NO₂). For SNAr to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In this compound, the nitro group is at the 3-position and the chlorine is at the 4-position, placing them ortho to each other. This geometric arrangement is ideal for activating the C-Cl bond toward nucleophilic attack.

The mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored. youtube.com

A wide variety of nucleophiles can be used to displace the chloride, making SNAr a versatile method for functionalizing the aromatic ring.

| Nucleophile | Reagent Example | Resulting Product | Product Class |

|---|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-(4-Hydroxy-3-nitrophenyl)ethanol | Nitrophenol derivative |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(4-Methoxy-3-nitrophenyl)ethanol | Anisole derivative |

| Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | 2-(4-Amino-3-nitrophenyl)ethanol | Aniline (B41778) derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(3-Nitro-4-(phenylthio)phenyl)ethanol | Thioether derivative |

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl chloride bond in this compound serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. tcichemicals.com Palladium and nickel are the most common catalysts for these transformations. tcichemicals.comnih.gov

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond, forming an organopalladium(II) complex.

Transmetalation: A second coupling partner, typically an organometallic reagent, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new bond and regenerating the Pd(0) catalyst. nih.gov

The C-Cl bond in this compound is well-suited for this chemistry, allowing for the introduction of a wide array of substituents at the C4-position. While some catalysts can be deactivated by nitro groups, numerous ligand systems have been developed to overcome this challenge. acs.org

| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Resulting Product Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(3'-Nitro-[1,1'-biphenyl]-4-yl)ethanol derivative |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 2-(3-Nitro-4-vinylphenyl)ethanol derivative |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-(3-Nitro-4-(phenylethynyl)phenyl)ethanol derivative |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 2-(3-Nitro-4-(phenylamino)phenyl)ethanol derivative |

| Negishi Coupling | Organozinc reagent (R-ZnX) | Pd(PPh₃)₄ | 2-(4-Alkyl/Aryl-3-nitrophenyl)ethanol derivative |

Advanced Spectroscopic and Structural Elucidation of 2 4 Chloro 3 Nitrophenyl Ethanol

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight of a compound and deducing its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar molecules like alcohols. In a typical ESI-MS experiment for 2-(4-Chloro-3-nitrophenyl)ethanol, the molecule would be expected to be detected as a protonated molecule, [M+H]⁺, or as an adduct with a cation like sodium, [M+Na]⁺. Tandem mass spectrometry (MS/MS) would then be used to fragment the parent ion, providing insights into the compound's structure. Characteristic fragmentation would likely involve the loss of the ethanol (B145695) side chain or parts of it, and potentially the nitro group. However, no specific experimental spectra or fragmentation patterns for this compound have been reported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound (C₈H₈ClNO₃), the theoretical exact mass could be calculated. An experimental HRMS measurement would serve to confirm this composition, distinguishing it from other compounds with the same nominal mass. This crucial experimental data is not available in the reviewed literature.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown and diffracted using an intense beam of X-rays. The resulting diffraction pattern would allow for the calculation of key structural parameters. Without access to a published crystal structure or a Crystallographic Information File (CIF), these parameters remain unknown.

Table 4.4.1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The data from X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This includes identifying intermolecular forces such as hydrogen bonds (e.g., from the hydroxyl group), halogen bonds (from the chlorine atom), and π-π stacking interactions between the aromatic rings. These interactions are fundamental to the material's physical properties. A detailed analysis is contingent on the availability of crystallographic data, which is currently absent for this compound.

Electronic Absorption and Emission Spectroscopy

These techniques probe the electronic transitions within a molecule and provide information about its chromophores and potential as a fluorophore.

The electronic absorption spectrum, typically measured using UV-Visible spectroscopy, would be expected to show absorption bands corresponding to the π→π* transitions of the substituted benzene (B151609) ring. The presence of the nitro and chloro groups would influence the position and intensity of these bands.

Emission spectroscopy would determine if the compound fluoresces after absorbing light. The characteristics of any emission, such as its wavelength and quantum yield, would depend on the molecular structure and its excited state properties. No published absorption or emission spectra for this compound could be found.

Table 4.5.1: Hypothetical Electronic Spectroscopy Data for this compound in Ethanol

| Parameter | Value |

|---|---|

| Absorption Maximum (λmax) | Data Not Available |

| Molar Absorptivity (ε) | Data Not Available |

| Emission Maximum (λem) | Data Not Available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for identifying the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation provides insights into the chromophores present, specifically the substituted benzene ring. The nitro group (-NO₂) and the chlorine atom (-Cl) attached to the phenyl ring act as auxochromes and chromophores, influencing the wavelength and intensity of maximum absorption (λmax).

A hypothetical UV-Vis spectrum for this compound in a common solvent like ethanol or methanol (B129727) would likely show a primary absorption band in the range of 250-300 nm, characteristic of the substituted benzene ring. The exact λmax would be influenced by the combined electronic effects of the chloro and nitro substituents.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Parameter | Predicted Value | Solvent |

| λmax | 250 - 300 nm | Ethanol/Methanol |

Note: This data is predicted based on the analysis of structurally similar compounds and is not from direct experimental measurement.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique is particularly sensitive to the structural and environmental factors of a molecule. For a compound to be fluorescent, it must possess a rigid, planar structure and specific electronic configurations.

There is no direct experimental evidence to suggest that this compound is fluorescent. Nitroaromatic compounds often exhibit low or no fluorescence quantum yields. The nitro group is known to be a fluorescence quencher, as it can promote intersystem crossing from the excited singlet state to the triplet state, leading to non-radiative decay pathways. Therefore, it is highly probable that this compound would not display significant fluorescence.

Thermal Analysis Methods for Purity and Stability Assessment (e.g., DSC, TGA)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the purity and thermal stability of a compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This method can identify phase transitions such as melting, crystallization, and glass transitions. For a pure crystalline solid, DSC would show a sharp endothermic peak at its melting point. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the decomposition and thermal stability of the compound. A TGA thermogram would show the temperature at which the compound begins to lose mass, indicating the onset of decomposition.

Specific DSC and TGA data for this compound are not available in the reviewed literature. However, for a compound with its structure, a TGA analysis would likely show a single-step or multi-step decomposition pattern. The initial mass loss would likely correspond to the loss of the ethanol side chain, followed by the decomposition of the aromatic ring at higher temperatures. The presence of the nitro group might lower the decomposition temperature compared to its non-nitrated analog due to the potential for energetic decomposition.

Table 2: Predicted Thermal Analysis Data for this compound

| Analysis Type | Predicted Observation | Significance |

| DSC | Sharp endothermic peak | Indicates the melting point of the pure compound. |

| TGA | Onset of decomposition | Reveals the thermal stability of the molecule. |

Note: This data is predictive and not based on direct experimental results.

Applications of 2 4 Chloro 3 Nitrophenyl Ethanol in Advanced Organic Synthesis

Utilization as a Versatile Intermediate in the Construction of Complex Organic Architectures

The strategic placement of the chloro, nitro, and ethanol (B145695) functionalities on the phenyl ring makes 2-(4-chloro-3-nitrophenyl)ethanol an attractive starting material for the synthesis of elaborate organic structures. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a variety of subsequent reactions such as Wittig reactions, aldol (B89426) condensations, and amide bond formations.

The nitro group is a powerful electron-withdrawing group that can direct nucleophilic aromatic substitution or be reduced to an amine. This amino group can then participate in a plethora of reactions, including diazotization, acylation, and the formation of Schiff bases, significantly increasing the molecular complexity. Furthermore, the chloro substituent can be a site for nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups. The interplay of these functional groups allows for a stepwise and controlled elaboration of the molecule, leading to the synthesis of complex targets that might be challenging to access through other routes. Modern organic synthesis often focuses on the development of efficient processes that minimize the number of steps and maximize the yield, making versatile intermediates like this compound highly sought after nih.gov.

Precursor in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient synthetic routes to novel heterocyclic frameworks is a major focus of chemical research nih.gov. This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic systems due to the reactive handles it possesses.

Derivatization to Thiazole-Containing Compounds

Thiazole (B1198619) and its derivatives are known to exhibit a wide range of biological activities. The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring, which involves the condensation of an α-haloketone with a thioamide nih.gov.

A plausible synthetic route to a thiazole derivative starting from this compound is outlined below. The initial step would involve the oxidation of the primary alcohol to a ketone. Subsequent α-halogenation would yield the required α-haloketone intermediate. This intermediate can then be reacted with a suitable thioamide to afford the desired thiazole derivative. The general applicability of the Hantzsch synthesis makes this a reliable strategy for accessing a variety of substituted thiazoles organic-chemistry.org.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxidation of Alcohol to Ketone | PCC, CH₂Cl₂ | 1-(4-Chloro-3-nitrophenyl)ethan-1-one |

| 2 | α-Halogenation | Br₂, AcOH | 2-Bromo-1-(4-chloro-3-nitrophenyl)ethan-1-one |

| 3 | Hantzsch Thiazole Synthesis | Thiourea, Ethanol, Reflux | 2-Amino-4-(4-chloro-3-nitrophenyl)thiazole |

This table presents a hypothetical reaction scheme based on established organic synthesis methodologies.

Incorporation into Oxadiazole Frameworks

The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif found in many biologically active compounds. A common method for the synthesis of 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazides.

Starting from this compound, the primary alcohol can be oxidized to a carboxylic acid. The resulting carboxylic acid can then be converted to the corresponding acid chloride, which upon reaction with hydrazine, would yield the necessary N-acylhydrazide precursor. This precursor can then be cyclized under various conditions to form the 1,3,4-oxadiazole ring. Research has demonstrated the synthesis of various 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) derivatives starting from 4-nitrobenzoic acid, which supports the feasibility of this approach researchgate.net.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxidation of Alcohol to Carboxylic Acid | KMnO₄, H₂O, Heat | 4-Chloro-3-nitrobenzoic acid |

| 2 | Formation of Acid Chloride | SOCl₂, Reflux | 4-Chloro-3-nitrobenzoyl chloride |

| 3 | Formation of Acylhydrazide | Hydrazine hydrate, THF | 4-Chloro-3-nitrobenzohydrazide |

| 4 | Oxadiazole Ring Formation | CS₂, KOH, Ethanol, Reflux | 5-(4-Chloro-3-nitrophenyl)-1,3,4-oxadiazole-2-thiol |

This table presents a hypothetical reaction scheme based on established organic synthesis methodologies.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are present in numerous natural products and synthetic drugs. A widely used method for pyrimidine synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335).

To utilize this compound in pyrimidine synthesis, it can be first oxidized to the corresponding aldehyde, 4-chloro-3-nitrobenzaldehyde (B100839). This aldehyde can then be used as one of the three components in the Biginelli reaction, along with a suitable β-ketoester and urea or thiourea, to construct the dihydropyrimidine (B8664642) core. The reaction is typically catalyzed by an acid and can be performed under various conditions, including microwave irradiation, to afford the desired pyrimidine derivatives in good yields researchgate.net.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| 4-Chloro-3-nitrobenzaldehyde | Ethyl acetoacetate | Urea | HCl, Ethanol, Reflux | Ethyl 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

This table presents a hypothetical Biginelli reaction for the synthesis of a pyrimidine derivative.

Formation of Azetidinone Scaffolds

The 2-azetidinone ring, also known as the β-lactam ring, is the core structural feature of a major class of antibiotics, including penicillins and cephalosporins. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for the construction of the β-lactam ring.

This compound can be a precursor to either the imine or the ketene component required for the Staudinger synthesis. For instance, the alcohol can be oxidized to the aldehyde, which can then be condensed with a primary amine to form the necessary imine. Alternatively, the alcohol can be converted to a carboxylic acid, which can then be transformed into an acid chloride. Treatment of the acid chloride with a non-nucleophilic base generates a ketene in situ, which can then react with an appropriate imine to yield the azetidinone. The synthesis of various N-substituted-3-chloro-2-azetidinones has been reported through the reaction of Schiff bases with chloroacetyl chloride in the presence of a base, highlighting a viable pathway for incorporating the 2-(4-chloro-3-nitrophenyl) moiety into a β-lactam structure mdpi.com.

Strategies for Functional Group Interconversion and Derivatization

The synthetic utility of this compound is greatly enhanced by the ability to perform a wide range of functional group interconversions. The primary alcohol group is particularly amenable to various transformations. msu.edu

Oxidation: The primary alcohol can be oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. These transformations open up a vast area of carbonyl chemistry.

Halogenation: The hydroxyl group can be converted into a good leaving group, such as a tosylate, and then displaced by a halide ion. Alternatively, direct halogenation can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This introduces a versatile amino functionality that can be further derivatized. A study on a related compound, 2-((4-chloro-2-nitrophenyl)amino)benzoic acid, demonstrates the reduction of the nitro group to an amino group using hydrogen gas with a palladium catalyst .

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution of the chloro group. This allows for the introduction of a variety of nucleophiles, such as alkoxides, amines, and thiols, at the position of the chlorine atom.

These functional group interconversions, often used in sequence, provide a powerful toolbox for the synthetic chemist to manipulate the structure of this compound and its derivatives, enabling the synthesis of a broad spectrum of complex and functionally diverse molecules.

| Functional Group Transformation | Reagent(s) | Product Functional Group |

| Alcohol to Aldehyde | Pyridinium chlorochromate (PCC) | Aldehyde |

| Alcohol to Carboxylic Acid | Potassium permanganate (KMnO₄) | Carboxylic Acid |

| Alcohol to Alkyl Chloride | Thionyl chloride (SOCl₂) | Alkyl Chloride |

| Nitro to Amine | Tin(II) chloride (SnCl₂), HCl | Amine |

This table summarizes key functional group interconversions possible with this compound.

Formation of Schiff Bases

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are a class of compounds with significant applications in coordination chemistry and medicinal chemistry. masterorganicchemistry.comrsc.org The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and a carbonyl compound. google.com

While direct reaction of this compound to form a Schiff base is not feasible due to the absence of a carbonyl or a primary amino group, it can serve as a precursor to a key intermediate. The synthetic strategy would involve two main steps:

Oxidation of the Hydroxyl Group: The primary alcohol functionality in this compound can be oxidized to the corresponding aldehyde, 2-(4-chloro-3-nitrophenyl)acetaldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent being crucial to avoid over-oxidation to the carboxylic acid or unwanted side reactions with the nitro group. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often suitable for such conversions.

Condensation with a Primary Amine: The resulting 2-(4-chloro-3-nitrophenyl)acetaldehyde can then undergo a condensation reaction with a primary amine (R-NH₂) to furnish the desired Schiff base. This reaction is typically acid-catalyzed and proceeds with the elimination of a water molecule.

Alternatively, the nitro group of this compound can be selectively reduced to an amino group to yield 2-(3-amino-4-chlorophenyl)ethanol. This transformation can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation with specific catalysts like Raney nickel, which are known to be effective for the reduction of aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com The resulting amino alcohol can then be reacted with an aldehyde or ketone to form a Schiff base.

Table 1: Plausible Reaction Scheme for Schiff Base Synthesis

| Step | Reactant | Reagent/Conditions | Product |

| 1 | This compound | PCC or Dess-Martin periodinane | 2-(4-Chloro-3-nitrophenyl)acetaldehyde |

| 2 | 2-(4-Chloro-3-nitrophenyl)acetaldehyde | R-NH₂, acid catalyst | N-(2-(4-chloro-3-nitrophenyl)ethylidene)alkan-amine |

| Alternative Route | |||

| 1 | This compound | SnCl₂/HCl or H₂/Raney Ni | 2-(3-Amino-4-chlorophenyl)ethanol |

| 2 | 2-(3-Amino-4-chlorophenyl)ethanol | R'-CHO | 2-((R'-ylmethylene)amino)-4-chlorophenylethanol |

Synthesis of Chalcones and Related α,β-Unsaturated Systems

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their wide range of biological activities. The most common method for chalcone (B49325) synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.govnih.gov

To utilize this compound in chalcone synthesis, it must first be converted into a suitable acetophenone derivative. This transformation would require a two-step process:

Oxidation of the Hydroxyl Group: Similar to the synthesis of Schiff bases, the primary alcohol would be oxidized to the corresponding aldehyde, 2-(4-chloro-3-nitrophenyl)acetaldehyde.

Formation of a Methyl Ketone: The resulting aldehyde can be converted to the target acetophenone, 1-(4-chloro-3-nitrophenyl)ethan-2-one, through various methods, such as reaction with a methyl Grignard reagent (CH₃MgBr) followed by oxidation of the resulting secondary alcohol.

Once the 1-(4-chloro-3-nitrophenyl)ethan-2-one is obtained, it can undergo a Claisen-Schmidt condensation with a variety of substituted benzaldehydes (Ar-CHO) in the presence of a base (e.g., NaOH or KOH) to yield the corresponding chalcones.

Table 2: Proposed Pathway for Chalcone Synthesis

| Step | Reactant | Reagent/Conditions | Product |

| 1 | This compound | PCC or Dess-Martin periodinane | 2-(4-Chloro-3-nitrophenyl)acetaldehyde |

| 2a | 2-(4-Chloro-3-nitrophenyl)acetaldehyde | CH₃MgBr | 1-(4-Chloro-3-nitrophenyl)propan-2-ol |

| 2b | 1-(4-Chloro-3-nitrophenyl)propan-2-ol | Oxidizing agent (e.g., CrO₃) | 1-(4-Chloro-3-nitrophenyl)propan-2-one |

| 3 | 1-(4-Chloro-3-nitrophenyl)propan-2-one | Ar-CHO, Base (e.g., NaOH) | (E)-1-(4-chloro-3-nitrophenyl)-3-arylprop-2-en-1-one |

Exploitation in the Development of New Organic Reactions

The chemical scaffold of this compound, with its electronically distinct functionalities, presents opportunities for the development of novel organic reactions. The interplay between the electron-withdrawing nitro group and the chloro substituent on the phenyl ring, combined with the reactive hydroxyl group, can be exploited to design new synthetic methodologies.

For instance, the nitro group can direct metallation or nucleophilic aromatic substitution reactions. The reduction of the nitro group to an amine, followed by diazotization, opens up a plethora of Sandmeyer-type reactions, allowing for the introduction of a wide range of substituents on the aromatic ring.

Furthermore, the hydroxyl group can be transformed into a good leaving group (e.g., tosylate or mesylate), rendering the adjacent benzylic position susceptible to nucleophilic substitution. This would enable the introduction of various carbon, nitrogen, or oxygen nucleophiles, leading to a diverse array of derivatives.

While specific examples of the exploitation of this compound in the development of new organic reactions are not yet prevalent in the literature, its structural features suggest significant potential. Future research could focus on intramolecular reactions, where the different functional groups interact to form novel heterocyclic systems. For example, after reduction of the nitro group, an intramolecular cyclization could potentially lead to the formation of substituted indoles or other nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Green Chemistry Approaches in the Synthesis and Transformations of 2 4 Chloro 3 Nitrophenyl Ethanol

Implementation of Sustainable Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for the majority of non-product mass in a reaction. researchgate.net Green chemistry principles advocate for the reduction or replacement of traditional volatile organic compounds (VOCs) with safer, more sustainable alternatives. jetir.org

Aqueous Reaction Media and Supercritical Carbon Dioxide

Water is an exemplary green solvent due to its non-toxicity, non-flammability, and abundance. googleapis.com The development of aqueous-based syntheses for precursors of 2-(4-chloro-3-nitrophenyl)ethanol is a key research focus. For instance, the reduction of related nitroaromatic compounds has been successfully demonstrated in water, suggesting a viable green pathway for transforming the nitro group in the target molecule. researchgate.net This approach not only enhances safety but also simplifies product isolation and reduces the generation of organic-contaminated aqueous waste.

Supercritical carbon dioxide (scCO₂) emerges as another promising green solvent. Operating under mild critical conditions, scCO₂ is non-toxic and can be easily recycled, offering a sustainable alternative for various chemical processes. Its application in extractions and as a reaction medium for the synthesis of fine chemicals is well-documented, presenting potential for its use in the synthesis of this compound and its derivatives.

Application of Ionic Liquids and Biosolvents

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "designer" solvents. Their negligible vapor pressure, thermal stability, and tunable properties make them attractive for a range of chemical reactions. While specific applications to this compound are still emerging, their use in similar aromatic substitutions and catalytic reactions indicates their potential to serve as recyclable and efficient reaction media.

Biosolvents, derived from renewable resources like plants, represent a move towards a bio-based economy. jetir.org Solvents such as ethanol (B145695), produced via fermentation, are considered greener alternatives that align with the principles of using renewable feedstocks. googleapis.com The use of ethanol and other biosolvents in the synthesis and purification steps of compounds like this compound can significantly lower the carbon footprint and environmental impact compared to petroleum-based solvents.

Development of Solvent-Free Reaction Protocols

The most ideal green chemistry approach is to eliminate the solvent altogether. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower energy consumption, and often, enhanced reaction rates and selectivity. These reactions can be facilitated by grinding, microwave irradiation, or ultrasound. While the direct solvent-free synthesis of this compound is a developing area, the principles have been successfully applied to a wide array of organic transformations, paving the way for future research into this highly sustainable method.

Advancement of Catalytic Methodologies

Catalysis is a cornerstone of green chemistry, enabling reactions with higher atom economy, lower energy requirements, and the use of smaller quantities of reagents compared to stoichiometric processes. jetir.org

Heterogeneous Catalysis for Synthesis and Reduction

Heterogeneous catalysts, which exist in a different phase from the reactants, are favored for their ease of separation from the reaction mixture and potential for recycling. In the context of this compound, a key transformation is the reduction of the nitro group to an amine, a common step in the synthesis of pharmaceuticals and other fine chemicals. Research has shown that various nitroarenes can be effectively reduced using heterogeneous catalysts, such as metal nanoparticles supported on materials like alumina (B75360) or silica, often in green solvents like water or ethanol. nih.gov

For example, the reduction of 4-nitrophenol, a related compound, has been extensively studied using green-synthesized metal nanoparticles, demonstrating high efficiency and reusability. nih.gov These methodologies provide a strong foundation for developing similar catalytic systems for the selective reduction of this compound.

Table 1: Comparison of Catalytic Systems for Nitroarene Reduction

| Catalyst System | Substrate Example | Solvent | Key Findings |

| Ni₂B with NaBH₄ | Various Aromatic Nitro Compounds | Water | High to excellent yields in short reaction times (3-30 min) at room temperature or 75-80°C. researchgate.net |

| Gold Nanoparticles on Alumina (Al₂O₃–AuNPs) | 4-Nitrophenol | Water | Effective and reusable catalyst for the reduction in an aqueous medium. nih.gov |

| Electrochemical Reduction on Gold/Silver | 4-Nitrophenol | Aqueous Solution | Clean transformation to 4-aminophenol (B1666318) with minimal by-products, influenced by pH and temperature. mdpi.com |

Organocatalysis and Biocatalysis for Enhanced Selectivity

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic or expensive metals. This field has provided powerful tools for asymmetric synthesis, enabling the production of specific stereoisomers of chiral molecules. For a molecule like this compound, which contains a chiral center, organocatalysis offers a promising route to enantiomerically pure forms, which is often crucial for biological activity.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze reactions, offers unparalleled selectivity under mild, aqueous conditions. googleapis.com Enzymes such as reductases can perform highly enantioselective reductions of keto groups to form chiral alcohols, a key step in the potential biocatalytic synthesis of this compound from a corresponding ketone precursor. The advantages of biocatalysis include high efficiency, biodegradability of the catalyst, and operation under ambient temperature and pressure, aligning perfectly with the goals of green chemistry. googleapis.com

Design and Application of Recyclable Catalyst Systems

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. In the context of synthesizing this compound, which could be prepared via the reduction of a suitable precursor like (4-chloro-3-nitrophenyl)acetic acid or its ester, recyclable catalysts offer a sustainable alternative to traditional stoichiometric reagents. These catalysts can be broadly categorized into heterogeneous systems and phase-separable homogeneous systems.

Heterogeneous catalysts, which exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction medium), are advantageous due to their straightforward separation via filtration. For the hydrogenation of a carbonyl or ester precursor to this compound, catalysts such as palladium or platinum supported on carbon, alumina, or barium sulfate (B86663) could be employed.

A more advanced approach involves the use of magnetic nanoparticles as catalyst supports. For instance, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles can act as a magnetically separable catalyst for various organic transformations. nih.gov Such a system, if adapted for the synthesis of the target molecule, would allow the catalyst to be removed from the reaction vessel using an external magnet, facilitating its reuse over multiple cycles. nih.gov This not only minimizes the loss of precious metal catalysts but also prevents contamination of the final product.

Homogeneous catalysts, while often offering higher activity and selectivity, pose significant recovery challenges. mdpi.com To overcome this, strategies such as designing catalysts with specific solubility profiles are employed. For example, catalysts can be designed to be soluble at higher reaction temperatures but precipitate upon cooling, allowing for recovery. Another strategy involves using surfactant-type ligands that enable the catalyst to be extracted into a separate aqueous or fluorous phase, from which it can be recovered and reused. mdpi.com

| Catalyst System | Example | Separation Method | Potential Advantages in Synthesizing this compound |

| Supported Heterogeneous Catalyst | Palladium on Carbon (Pd/C) | Filtration | Simple recovery, well-established for hydrogenation reactions, minimizes metal leaching. |

| Magnetic Nanoparticle Catalyst | CuFe₂O₄ or other metal nanoparticles on a magnetic core | Magnetic Decantation | Rapid and efficient separation, high surface area for improved activity, potential for multiple recycles. nih.gov |

| Phase-Separable Homogeneous Catalyst | Iridium catalyst with surfactant-type ligands | Liquid/Liquid Extraction | Combines high activity/selectivity of homogeneous catalysis with ease of separation, allowing for catalyst recycling. mdpi.com |

Energy-Efficient Synthesis Protocols

Reducing energy consumption is a critical goal of green chemistry. Energy-intensive processes, typically involving prolonged heating or extreme temperatures, increase both the environmental footprint and operational costs. Innovative technologies that provide energy more efficiently are being explored for the synthesis of compounds like this compound.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. Unlike conventional heating, which relies on conduction and convection from an external source, microwaves heat the bulk of the sample directly and efficiently by interacting with polar molecules. anton-paar.com This "in-core" heating can lead to dramatic reductions in reaction times, often from hours to mere minutes, and frequently results in higher product yields and purity. anton-paar.comijesi.org

For a potential synthesis of this compound, such as the reduction of a precursor ester, microwave heating could significantly accelerate the process. bspublications.net The rapid heating minimizes the formation of byproducts that can occur during long periods of conventional heating. anton-paar.com Furthermore, microwave reactions can sometimes be performed in greener solvents or even under solvent-free conditions, further enhancing their environmental credentials. researchgate.net

| Parameter | Conventional Heating (Hypothetical) | Microwave-Assisted Synthesis (Hypothetical) |

| Reaction Time | 4-12 hours | 5-20 minutes |

| Temperature | Boiling point of solvent (e.g., Ethanol, 78°C) | Superheated temperatures (e.g., Ethanol, up to 164°C) bspublications.net |

| Energy Input | High and sustained | Low and targeted |

| Yield | Moderate | Often higher due to reduced side reactions |

Ultrasound-Assisted Chemical Transformations

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification. The phenomenon responsible for its effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, as well as powerful shockwaves and microjets.

In heterogeneous reactions, such as a catalytic reduction to form this compound, ultrasound can disrupt the mass transfer boundary layer at the catalyst surface, continuously clean and activate the surface, and increase the transport of reagents. This often leads to significantly enhanced reaction rates at lower bulk temperatures. Studies have shown that ultrasound can facilitate reactions in environmentally benign solvents like water or even under solvent-free conditions, leading to excellent yields in greatly reduced times. nih.gov

Mechanochemical Activation (e.g., Ball Milling, Grinding)

Mechanochemistry involves inducing chemical reactions through mechanical force, such as grinding or milling, often in the absence of a solvent. This technique is inherently green as it can eliminate the need for bulk solvents, which are a major contributor to chemical waste. In a typical mechanochemical synthesis, solid reactants are placed in a milling vessel with grinding media (e.g., steel or ceramic balls). The high-energy collisions that occur during milling provide the activation energy for the chemical reaction. This solvent-free approach could be applied to the solid-state reduction of a crystalline precursor to this compound, simplifying workup procedures and minimizing waste.

Principles of Atom Economy and Waste Minimization in Synthesis

The concept of Atom Economy (AE), introduced by Barry Trost, is a fundamental measure of reaction efficiency. numberanalytics.comprimescholars.com It calculates the proportion of reactant atoms that are incorporated into the desired product, providing a theoretical measure of how little waste a reaction generates. jocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A reaction with 100% atom economy, such as an addition reaction, incorporates all reactant atoms into the final product, generating no byproducts. rsc.org In contrast, substitution or elimination reactions inherently have lower atom economies.

To illustrate, consider a plausible synthesis of this compound via the catalytic hydrogenation of a precursor, Methyl (4-chloro-3-nitrophenyl)acetate.

Reaction: C₉H₈ClNO₄ (ester) + 2 H₂ → C₈H₈ClNO₃ (product) + CH₃OH (byproduct)

Atom Economy: (201.61) / (245.62 + 4.04) x 100 = 80.75%

While this catalytic route is relatively efficient, a classical approach using a stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄) would generate significant inorganic waste, resulting in a much poorer atom economy. Maximizing atom economy is a key strategy for waste minimization at the source. numberanalytics.com

| Reaction Pathway (Hypothetical) | Reactants | Desired Product | Key Byproducts | Theoretical Atom Economy (%) |

| Catalytic Hydrogenation | Methyl (4-chloro-3-nitrophenyl)acetate, Hydrogen | This compound | Methanol (B129727) | 80.75% |

| Stoichiometric Reduction (e.g., Wittig) | Carbonyl precursor, Phosphonium ylide | Alkene intermediate | Triphenylphosphine oxide | Often < 30% rsc.org |

Evaluation of Environmental Impact using Green Chemistry Metrics

While Atom Economy is a crucial starting point, a comprehensive assessment of a process's environmental impact requires more holistic metrics. whiterose.ac.uk These tools help quantify the "greenness" of a chemical process by considering factors like solvent use, energy consumption, and waste generation. mdpi.comnih.gov

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of total waste produced to the mass of the desired product. A lower E-Factor signifies less waste and a greener process. The pharmaceutical industry historically has very high E-Factors, often exceeding 100. nih.gov

Process Mass Intensity (PMI): Developed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. semanticscholar.org It provides a complete picture of all inputs. The ideal PMI is 1 (no waste). The E-Factor can be simply derived from PMI: E-Factor = PMI - 1. nih.gov

Environmental Quotient (EQ): This metric refines the E-Factor by incorporating a "Q-value" or "unfriendliness quotient" for each waste stream. semanticscholar.org A relatively harmless byproduct like sodium chloride has a Q value of 1, whereas heavy metal salts can have Q values of 100-1000, reflecting their higher environmental hazard. semanticscholar.org

For the synthesis of this compound, applying these metrics would allow for a quantitative comparison between different synthetic routes. A route utilizing a recyclable catalyst in a green solvent under microwave irradiation would likely have a significantly lower PMI and E-Factor than a multi-step classical synthesis involving stoichiometric reagents and large volumes of hazardous solvents for reaction and purification.

| Metric | Formula | What it Measures | Ideal Value |

| Atom Economy (AE) | (Mass of atoms in product / Mass of atoms in reactants) x 100 | Inherent efficiency of a reaction | 100% |

| E-Factor | Total Mass of Waste / Mass of Product | Actual waste generated per unit of product | 0 |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | Total material efficiency of a process | 1 |

| Environmental Quotient (EQ) | E-Factor x Q-value | Environmental impact of waste | 0 |

Structure Reactivity Relationships in 2 4 Chloro 3 Nitrophenyl Ethanol and Its Derivatives

Quantitative Assessment of Substituent Effects on Reaction Rates and Selectivity

The influence of substituents on the reactivity of aromatic compounds can be quantified using Linear Free-Energy Relationships (LFERs), such as the Hammett equation. wikipedia.orglibretexts.org The Hammett equation, in its basic form, is log(k/k₀) = σρ, where k is the rate constant for a reaction of a substituted compound, k₀ is the rate constant for the unsubstituted parent compound, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions. wikipedia.org

For derivatives of 2-(4-Chloro-3-nitrophenyl)ethanol, introducing additional substituents on the phenyl ring would alter the reaction rates of processes involving the ethanol (B145695) side chain, such as oxidation or esterification. The Hammett plot, a graph of log(k/k₀) versus σ, would be expected to be linear if the reaction mechanism remains constant throughout the series of derivatives. wikipedia.org

Table 1: Hypothetical Hammett Data for the Oxidation of this compound Derivatives

| Substituent (X) at C-5 | Hammett Constant (σ) | Relative Rate (k/k₀) | log(k/k₀) |

| -NO₂ | 0.78 | 15.8 | 1.20 |

| -CN | 0.66 | 10.0 | 1.00 |

| -Br | 0.23 | 2.5 | 0.40 |

| -H | 0.00 | 1.0 | 0.00 |

| -CH₃ | -0.17 | 0.5 | -0.30 |

| -OCH₃ | -0.27 | 0.3 | -0.52 |

This table presents hypothetical data for illustrative purposes, based on established Hammett substituent constants.

A positive ρ value for a reaction indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

Kinetic Studies of Key Chemical Transformations

Kinetic studies are crucial for understanding the step-by-step mechanism of a reaction. For this compound, key transformations would include oxidation of the primary alcohol to an aldehyde or carboxylic acid, and esterification of the hydroxyl group.

Oxidation: The oxidation of alcohols can proceed through various mechanisms, often involving the removal of a hydride ion. The rate of oxidation would be sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the existing chloro and nitro groups, would facilitate the departure of the hydride ion, thus increasing the rate of oxidation.

Esterification: The esterification of this compound, typically carried out under acidic conditions, involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of a carboxylic acid or its derivative. The rate of this reaction is influenced by both the steric hindrance around the hydroxyl group and the nucleophilicity of the oxygen atom. The electron-withdrawing substituents on the phenyl ring decrease the nucleophilicity of the hydroxyl oxygen, which would likely slow down the rate of esterification compared to an unsubstituted phenylethanol.

Kinetic investigations of reactions involving derivatives of similar compounds, such as the aminolysis of 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol, have shown that the reaction mechanism can be elucidated through the analysis of Brønsted-type plots (log k vs. pKa). nih.gov These plots can reveal whether the mechanism is concerted or stepwise and can identify the rate-determining step. nih.gov

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis

The combination of kinetic data and spectroscopic analysis is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, techniques such as UV-Vis, IR, and NMR spectroscopy can be employed to identify and characterize reactants, products, and any stable intermediates.

For instance, in the oxidation of the alcohol, IR spectroscopy could be used to monitor the disappearance of the O-H stretching band of the alcohol and the appearance of the C=O stretching band of the aldehyde or carboxylic acid product. In some cases, reaction intermediates can be trapped and characterized at low temperatures.

Kinetic studies on the aminolysis of related thioesters and thiocarbonates have demonstrated that the mechanism can be either stepwise, proceeding through a zwitterionic tetrahedral intermediate, or concerted. dntb.gov.ua The stability of this intermediate, which is influenced by the leaving group, the nature of the amine, the non-leaving group, the electrophilic group, and the solvent, determines the reaction pathway. dntb.gov.ua Spectroscopic methods can be instrumental in detecting such intermediates. nih.gov

Correlation Between Molecular Structure and Chemical Reactivity Descriptors

The chemical reactivity of a molecule is intrinsically linked to its electronic structure. Computational chemistry provides valuable tools to calculate various molecular descriptors that can be correlated with experimental reactivity. For this compound and its derivatives, these descriptors include:

Atomic Charges: The partial charges on the atoms, particularly the benzylic carbon and the oxygen of the hydroxyl group, can indicate their susceptibility to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential), thus predicting sites for electrophilic and nucleophilic attack, respectively.

Studies on related compounds have successfully used such descriptors to rationalize and predict reactivity. For example, in the aminolysis of substituted benzoates, the electronic nature of the substituent in the benzoyl moiety was shown to govern the reaction mechanism. acs.org

Predictive Models for Reactivity based on Computational and Experimental Data

By combining experimental kinetic data with computationally derived molecular descriptors, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models aim to establish a mathematical relationship between the structure of a molecule and its chemical reactivity or biological activity.

For a series of this compound derivatives, a QSAR model could take the form of a multiple linear regression equation:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃*HOMO + ...

where k is the rate constant, σ is the Hammett constant, Eₛ is a steric parameter (like Taft's steric parameter), HOMO is the energy of the highest occupied molecular orbital, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such models, once validated, can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties. The development of 3D-QSAR models, which consider the three-dimensional properties of the molecules, can offer even more accurate predictions. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(4-chloro-3-nitrophenyl)ethanol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nitration and chlorination of precursor aromatic compounds, followed by reduction to introduce the ethanol moiety. For example, describes a related compound’s synthesis where 4-chloro-3-nitrophenyl derivatives were prepared via refluxing with sulfur-containing reagents. Key variables to optimize include:

- Temperature : Elevated temperatures (e.g., 80°C) promote nitro-group stability and reduce side reactions.

- Solvent choice : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance solubility of nitroaromatic intermediates.

- Catalysts : Acidic or basic conditions (e.g., trifluoroborate) can accelerate specific steps like cyclization.

Post-synthesis purification via recrystallization (e.g., ethanol) or column chromatography (e.g., dichloromethane) is critical to isolate high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions on the aromatic ring and confirm the ethanol moiety. For nitro groups, N NMR may resolve electronic effects ().

- X-ray Diffraction (XRD) : Single-crystal XRD (using software like SHELXL or OLEX2 ) reveals bond lengths and angles. For example, reports C–Cl (1.737 Å) and C–NO (1.467 Å) bond distances, critical for assessing conjugation effects.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Cl and N isotopes) .

Q. How do crystallographic data inform the compound’s conformational stability?

Methodological Answer: XRD analysis ( ) shows that steric and electronic factors dictate molecular geometry. For example:

Q. What experimental precautions are necessary to ensure compound stability during storage and handling?

Methodological Answer:

- Light sensitivity : Nitro groups are prone to photodegradation; store in amber vials under inert gas (N/Ar).

- Moisture control : Ethanol moieties may undergo hydrolysis; use desiccants or vacuum-sealed containers.

- Temperature : Long-term stability requires storage at –20°C, as nitroaromatics can decompose at room temperature ().

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) model:

Q. What challenges arise in crystallographic refinement of nitroaromatic compounds, and how are they resolved?

Methodological Answer:

- Disorder modeling : Nitro groups may exhibit rotational disorder. SHELXL’s PART instruction partitions anisotropic displacement parameters ().

- Twinned crystals : OLEX2’s twin refinement module adjusts scaling factors for overlapping reflections .

- Hydrogen bonding networks : SHELXPRO generates hydrogen-bond tables to validate intermolecular interactions (e.g., C–H···O vs. C–H···Cl) .

Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Methodological Answer:

Q. How should contradictory data (e.g., conflicting spectroscopic vs. computational results) be analyzed?

Methodological Answer:

- Error source identification : Compare NMR coupling constants with DFT-predicted dihedral angles ().

- Crystallographic validation : Use XRD to resolve ambiguities in bond hybridization (e.g., sp vs. sp carbons) .

- Statistical methods : Apply χ tests to assess goodness-of-fit between experimental and computational data .

Q. What intermolecular interactions dominate crystal packing, and how do they influence material properties?

Methodological Answer: and highlight:

- C–H···O hydrogen bonds : Form 1D chains (2.1–2.5 Å) that enhance thermal stability.

- π-π stacking : Aromatic rings align with centroid distances of 3.6–3.8 Å, influencing solubility.

- Halogen bonding (C–Cl···O) : Contributes to mechanical rigidity (distance ~3.3 Å).

Q. What green chemistry approaches reduce waste in synthesis?

Methodological Answer:

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent ().

- Catalytic recycling : Use immobilized catalysts (e.g., silica-supported HPWO) for nitro reductions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.